molecular formula C17H20N2O4 B7164804 N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)butanamide

N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No.: B7164804
M. Wt: 316.35 g/mol
InChI Key: DNHXTIFJVDPEEV-UHFFFAOYSA-N
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Description

N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of chromenone derivatives

Properties

IUPAC Name

N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-2-13(19-9-4-7-15(19)21)17(22)18-12-6-3-5-11-14(20)8-10-23-16(11)12/h3,5-6,13H,2,4,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHXTIFJVDPEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=C1OCCC2=O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Pyrrolidinone Group: The pyrrolidinone group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Coupling of the Two Moieties: The final step involves coupling the chromenone and pyrrolidinone moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in both the chromenone and pyrrolidinone moieties can be reduced to their corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides, depending on the nucleophile used.

Scientific Research Applications

N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)propanamide
  • N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)pentanamide

Uniqueness

N-(4-oxo-2,3-dihydrochromen-8-yl)-2-(2-oxopyrrolidin-1-yl)butanamide is unique due to its specific combination of chromenone and pyrrolidinone moieties, which confer distinct chemical properties and potential applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

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